2-Chloro-1-(3-methylphenyl)ethanone
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Overview
Description
2-Chloro-3’-methylacetophenone is an organic compound with the molecular formula C9H9ClO It is a derivative of acetophenone, where the acetophenone core is substituted with a chlorine atom at the 2-position and a methyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3’-methylacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-3’-methylacetophenone may involve similar Friedel-Crafts acylation reactions, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-chloro-3’-methylbenzoic acid.
Reduction: Formation of 2-chloro-3’-methylbenzyl alcohol.
Substitution: Formation of various substituted acetophenone derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3’-methylacetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3’-methylacetophenone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the methyl group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetophenone: Lacks the methyl group, which can affect its reactivity and applications.
3’-Methylacetophenone: Lacks the chlorine atom, leading to different chemical properties and reactivity.
4-Chloro-3’-methylacetophenone:
Uniqueness
2-Chloro-3’-methylacetophenone is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct electronic and steric properties. These properties can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C9H9ClO |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3 |
InChI Key |
NEONXKZDDPNEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCl |
Origin of Product |
United States |
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